![molecular formula C20H23N5O2S B2483831 1-(4-(Fenilsulfonil)piperazin-1-il)-7,8,9,10-tetrahidropirazino[1,2-b]indazol CAS No. 2034445-98-0](/img/structure/B2483831.png)

1-(4-(Fenilsulfonil)piperazin-1-il)-7,8,9,10-tetrahidropirazino[1,2-b]indazol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

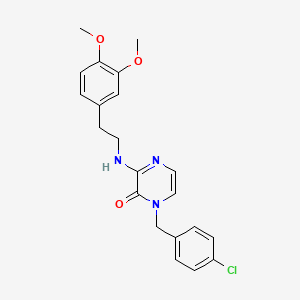

1-(4-(Phenylsulfonyl)piperazin-1-yl)-7,8,9,10-tetrahydropyrazino[1,2-b]indazole is a useful research compound. Its molecular formula is C20H23N5O2S and its molecular weight is 397.5. The purity is usually 95%.

BenchChem offers high-quality 1-(4-(Phenylsulfonyl)piperazin-1-yl)-7,8,9,10-tetrahydropyrazino[1,2-b]indazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-(Phenylsulfonyl)piperazin-1-yl)-7,8,9,10-tetrahydropyrazino[1,2-b]indazole including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Neurofarmacología y Trastornos del SNC

- Investigación sobre la enfermedad de Alzheimer: Investigar sus efectos sobre la enfermedad de Alzheimer podría proporcionar información sobre el deterioro cognitivo y la neuroprotección .

Oncología e Inhibición de PI3 Kinasa

- Análogo de GDC-0941: Los derivados de fenil (4-(fenilsulfonil)piperazin-1-il)metanona se han investigado como potentes inhibidores de la cinasa PI3 de clase I. Estos compuestos son prometedores para el tratamiento del cáncer .

Descubrimiento de fármacos y antagonismo del receptor 5-HT6

- Bloqueo del receptor 5-HT6: Los nuevos derivados difluorometilados de este compuesto actúan como potentes antagonistas del receptor 5-HT6. Los investigadores pueden explorar su potencial en el tratamiento de trastornos cognitivos y la mejora de la memoria .

Direcciones Futuras

Indazole-containing compounds have aroused great interest due to their wide variety of biological properties. It is suggested that the medicinal properties of indazole need to be explored in the near future for the treatment of various pathological conditions . The development of new synthetic approaches to indazoles, including reactions under catalyst- and solvent-free conditions, is also a promising area of future research .

Mecanismo De Acción

Target of Action

The primary target of this compound is the Aldo-keto reductase family 1 member C3 (AKR1C3) . AKR1C3, also known as type 5 17-beta-hydroxysteroid dehydrogenase (17-beta-HSD5), is a member of the aldo-keto reductase (AKR) superfamily of enzymes . These enzymes reduce the aldehyde/keto group in steroid hormones to the corresponding alcohol, playing an important role in androgen, progesterone, and estrogen metabolism/activation/deactivation .

Mode of Action

The compound inhibits the enzymatic activity of AKR1C3 . This inhibition disrupts the normal function of AKR1C3, affecting the metabolism/activation/deactivation of steroid hormones

Biochemical Pathways

The inhibition of AKR1C3 affects the metabolic pathways of steroid hormones. This can have downstream effects on various biological processes, including gynecological disorders, hyperproliferative disorders, metabolic disorders, and inflammatory disorders .

Result of Action

The inhibition of AKR1C3 by this compound can potentially restore efficacy in patients with enzalutamide-resistant castration-resistant prostate cancer (CRPC) . .

Propiedades

IUPAC Name |

1-[4-(benzenesulfonyl)piperazin-1-yl]-7,8,9,10-tetrahydropyrazino[1,2-b]indazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N5O2S/c26-28(27,16-6-2-1-3-7-16)24-14-12-23(13-15-24)20-19-17-8-4-5-9-18(17)22-25(19)11-10-21-20/h1-3,6-7,10-11H,4-5,8-9,12-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSHIJENZDJECKI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NN3C=CN=C(C3=C2C1)N4CCN(CC4)S(=O)(=O)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-cyclopentyl-N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)acetamide](/img/structure/B2483752.png)

![9-cyclohexyl-1,7-dimethyl-3-(2-morpholinoethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2483756.png)

![1-(4-tert-butylbenzyl)-5,6-dimethyl-3-(2-phenylethyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![methyl 7-(benzo[b]thiophene-2-carboxamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate](/img/structure/B2483764.png)

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2483765.png)